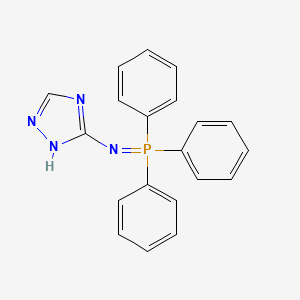

N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Triphenylphosphoranylidene)aniline is a compound that has been reported as a new electrolyte additive for high performance lithium cobalt oxide (LiCoO2) electrodes during high voltage operations in lithium ion batteries .

Synthesis Analysis

The synthesis of related compounds often involves the use of triphenylphosphine . For instance, the synthesis of (Triphenylphosphoranylidene)acetonitrile involves the use of acetylenic esters .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray crystal structure determinations .Chemical Reactions Analysis

Triphenylphosphoranylidene compounds can engage in various reactions, forming products like olefins and phosphorimino compounds.Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

N-(Triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine is used in the synthesis of various chemical compounds. For instance, it reacts with naphthoquinone diazide to form a unique 2-amino-1,2,3-triazole derivative, which undergoes further reactions such as aza-Wittig reaction with aldehydes. This synthesized compound has been found to be stable and exhibits high melting points, suggesting its utility in various chemical applications (Sun & Watson, 1997).

Condensation Reactions

It also plays a role in condensation reactions. An efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives uses (N-isocyanimino)triphenylphosphorane, showing its utility in creating complex organic molecules (Ramazani & Rezaei, 2010).

Synthesis of Poly(Amine-Imide)s

In polymer science, a triphenylamine-containing aromatic diamine synthesized from this compound has been used to create novel aromatic poly(amine-imide)s. These polymers are amorphous, soluble in organic solvents, and can be cast into films, suggesting their potential in material science applications (Cheng, Hsiao, Su, & Liou, 2005).

Alkylation Reaction

In another application, methyl (triphenylphosphoranylidene)acetate, a related compound, has been used to alkylate amines, acids, and phenols, demonstrating the compound's reactivity and usefulness in organic synthesis (Desmaële, 1996).

Host-Guest Chemistry

The compound has been studied in host-guest chemistry, particularly in amine inclusion compounds, showing its potential in molecular recognition and supramolecular chemistry (Foces-Foces, Llamas-Saiz, Claramunt, López, Elguero, Molina, Arques, & Obón, 1993).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

triphenyl(1H-1,2,4-triazol-5-ylimino)-λ5-phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N4P/c1-4-10-17(11-5-1)25(18-12-6-2-7-13-18,19-14-8-3-9-15-19)24-20-21-16-22-23-20/h1-16H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQYAKYUNBUSRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=NC2=NC=NN2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2678918.png)

![2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2678920.png)

![N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2678924.png)

![6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2678925.png)

![2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2678926.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2678930.png)

![5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2678932.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2678934.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2678936.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2678937.png)